UU-T01

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

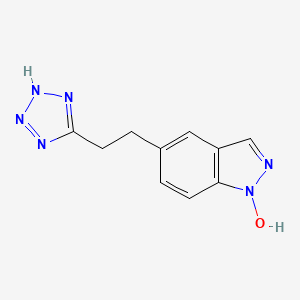

Properties

CAS No. |

1417162-83-4 |

|---|---|

Molecular Formula |

C10H10N6O |

Molecular Weight |

230.23 g/mol |

IUPAC Name |

1-hydroxy-5-[2-(2H-tetrazol-5-yl)ethyl]indazole |

InChI |

InChI=1S/C10H10N6O/c17-16-9-3-1-7(5-8(9)6-11-16)2-4-10-12-14-15-13-10/h1,3,5-6,17H,2,4H2,(H,12,13,14,15) |

InChI Key |

YGDLGRHJAGOPII-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1CCC3=NNN=N3)C=NN2O |

Canonical SMILES |

C1=CC2=C(C=C1CCC3=NNN=N3)C=NN2O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of UU-T01, a Selective β-Catenin/Tcf4 Protein-Protein Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action of UU-T01, a novel small molecule inhibitor. This compound targets the protein-protein interaction (PPI) between β-catenin and T-cell factor 4 (Tcf4), a critical node in the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers.

Core Mechanism of Action

This compound is a selective inhibitor of the β-Catenin/Tcf4 protein-protein interaction.[1] The aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of numerous cancers, particularly colorectal cancer.[2] This pathway's activation leads to the accumulation and nuclear translocation of β-catenin, where it binds to Tcf/LEF transcription factors, including Tcf4, to drive the expression of oncogenes like c-myc and cyclin D1.[2]

This compound was developed through a rational, fragment-based drug design approach that targeted key binding features within the Tcf4-binding pocket on β-catenin.[2] The molecule directly binds to β-catenin, physically obstructing its interaction with Tcf4.[1] By disrupting this critical PPI, this compound effectively cuts off the downstream signal transduction, preventing the transcription of tumor-promoting genes.[2] This targeted intervention makes this compound a promising candidate for anticancer therapies.

Quantitative Data Summary

The following tables summarize the key quantitative metrics defining the binding affinity, inhibitory activity, and selectivity of this compound.

Table 1: Binding Affinity and Inhibitory Potency of this compound

| Parameter | Value | Assay Method | Description |

| KD | 0.531 µM | Isothermal Titration Calorimetry (ITC) | Dissociation constant, measuring the direct binding affinity between this compound and β-catenin.[1][3] |

| Ki | 3.14 µM | Fluorescence Polarization (FP) | Inhibition constant, quantifying the potency of this compound in disrupting the β-catenin/Tcf4 interaction.[1][2] |

| Ki | 7.6 µM | AlphaScreen | Inhibition constant from an alternative PPI assay, confirming inhibitory activity.[3] |

Table 2: Selectivity Profile of this compound

| Interaction | Selectivity Fold | Assay Method | Description |

| β-catenin / E-cadherin | 28.9-fold | AlphaScreen | This compound is significantly less active against the interaction of β-catenin with E-cadherin compared to Tcf4.[2] |

| β-catenin / APC | 44.7-fold | AlphaScreen | This compound shows high selectivity against the β-catenin/APC interaction, another key PPI.[2] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Isothermal Titration Calorimetry (ITC)

-

Objective: To determine the direct binding affinity (KD) of this compound to β-catenin.

-

Methodology:

-

Recombinant human β-catenin protein is purified and dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

The protein solution is loaded into the sample cell of the microcalorimeter.

-

This compound is dissolved in the same buffer and loaded into the injection syringe.

-

A series of small, sequential injections of the this compound solution into the β-catenin solution is performed at a constant temperature (e.g., 25°C).

-

The heat change associated with each injection is measured.

-

The resulting data are fitted to a single-site binding model to calculate the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.

-

2. Fluorescence Polarization (FP) Competitive Inhibition Assay

-

Objective: To measure the inhibitory constant (Ki) of this compound against the β-catenin/Tcf4 interaction.

-

Methodology:

-

A fluorescently labeled peptide derived from Tcf4 (e.g., FITC-Tcf4) is used as the probe.

-

In a multi-well plate, a constant concentration of recombinant β-catenin and the FITC-Tcf4 peptide are mixed. This results in a high FP signal due to the formation of a large, slow-tumbling complex.

-

Increasing concentrations of the inhibitor (this compound) are added to the wells.

-

This compound competes with the FITC-Tcf4 peptide for binding to β-catenin, displacing the peptide and causing a decrease in the FP signal.

-

The plate is incubated to reach equilibrium and the fluorescence polarization is measured using a plate reader.

-

The resulting dose-response curve is used to calculate the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

-

3. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

-

Objective: To confirm the inhibitory activity (Ki) and assess the selectivity of this compound.

-

Methodology:

-

Two sets of beads, Donor and Acceptor beads, are used.

-

For the primary assay, one protein (e.g., His-tagged β-catenin) is bound to Donor beads (e.g., Nickel chelate), and its binding partner (e.g., Biotinylated-Tcf4) is bound to Acceptor beads (e.g., Streptavidin-coated).

-

When β-catenin and Tcf4 interact, the Donor and Acceptor beads are brought into close proximity.

-

Upon excitation at 680 nm, the Donor bead generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm.

-

This compound is added in increasing concentrations, disrupting the PPI and causing a decrease in the AlphaScreen signal.

-

IC50 and Ki values are calculated from the dose-response curve. For selectivity assays, the Tcf4 peptide is replaced with peptides from E-cadherin or APC.

-

Visualizations

Diagram 1: Wnt/β-Catenin Signaling Pathway and this compound Inhibition

Caption: this compound inhibits the Wnt pathway by binding to nuclear β-catenin, blocking its interaction with Tcf4.

Diagram 2: Experimental Workflow for Fluorescence Polarization Assay

Caption: Workflow for determining this compound inhibitory potency using a competitive fluorescence polarization assay.

Diagram 3: Logical Relationship of this compound's Cellular Effect

Caption: Logical flow illustrating how this compound binding leads to the inhibition of cancer cell proliferation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

UU-T01 discovery and development

An In-depth Technical Guide to the Discovery and Development of ESO-T01, an In Vivo CAR-T Therapy Candidate

Introduction

ESO-T01 is an investigational, third-generation in vivo chimeric antigen receptor (CAR) T-cell therapy being developed by EsoBiotec SA for the treatment of relapsed/refractory multiple myeloma.[1][2] It represents a novel "off-the-shelf" approach to CAR-T therapy, designed to reprogram a patient's T-cells directly within the body, thereby eliminating the need for ex vivo cell manufacturing and pre-treatment lymphodepletion.[1][2][3] This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and ongoing clinical evaluation of ESO-T01.

Core Technology: The ENaBL™ Platform

ESO-T01 is built upon EsoBiotec's proprietary Engineered NanoBody Lentiviral (ENaBL™) platform. This platform utilizes a third-generation, replication-deficient, self-inactivating lentiviral vector engineered for specific in vivo transduction of T-lymphocytes.[1][4] A key innovation of the ENaBL™ platform is its "immune shielded" design, rendering the vector resistant to phagocytosis and enabling systemic administration.[1][2][4] The vector carries a CAR construct targeting B-cell maturation antigen (BCMA), a well-validated target in multiple myeloma, under the control of a T-cell-specific synthetic promoter.[1][4]

Mechanism of Action

Upon intravenous administration, the ESO-T01 lentiviral vector is designed to specifically transduce a patient's T-cells in vivo. The vector delivers the genetic blueprint for a BCMA-targeting CAR. Once expressed on the surface of the T-cells, the CAR enables these newly programmed T-cells to recognize and eliminate BCMA-expressing multiple myeloma cells. This in vivo reprogramming aims to generate a persistent and effective anti-tumor immune response.

Signaling Pathway

Caption: Signaling cascade initiated by the binding of the BCMA CAR on the T-cell to the BCMA on the myeloma cell.

Preclinical Development

Preclinical evaluation of ESO-T01 has been conducted in humanized mouse models. These studies have been pivotal in establishing the proof-of-concept for the in vivo CAR-T approach.

Key Preclinical Findings

| Parameter | Result | Citation |

| In vivo Transduction | Highly effective and specific to T-cells | [1] |

| Anti-tumor Activity | Potent activity against cancer cells | [1] |

| CAR-T Cell Persistence | Long-term durability and efficacy | [1] |

| Vector Potency | High level of CAR T potency demonstrated in animal studies | [2] |

Experimental Workflow: Preclinical In Vivo Study

Caption: Generalized workflow for preclinical in vivo efficacy studies of ESO-T01.

Clinical Development

ESO-T01 is currently being evaluated in a Phase 1, multicenter, single-arm, open-label, dose-escalation clinical trial in China for the treatment of relapsed/refractory multiple myeloma.[3][5]

Clinical Trial Design

| Parameter | Description | Citation |

| Trial Identifier | NCT06791681 | [5] |

| Phase | 1 | [3] |

| Study Design | Single-arm, open-label, dose-escalation | [3][5] |

| Patient Population | Relapsed/refractory multiple myeloma | [2][5] |

| Primary Endpoints | Incidence and severity of cytokine release syndrome (CRS) and immune effector cell-associated neurotoxicity syndrome (ICANS), dose-limiting toxicities, and treatment-associated adverse effects | [2] |

| Key Secondary Endpoints | Preliminary efficacy, pharmacokinetics, and pharmacodynamics | [5] |

| Planned Enrollment | Up to 24 patients | [3] |

Preliminary Clinical Observations

Initial clinical data from the first dose level (0.25x10^9 transducing units per patient) have shown a favorable safety profile and promising efficacy.[2][3] Notably, the first patient treated achieved cancer-free bone marrow without requiring lymphodepletion.[2] The pharmacokinetic characteristics of the in vivo generated CAR-T cells appear to be comparable to those of conventional ex vivo autologous CAR-T therapies.[2][3]

Future Directions

The development of ESO-T01 and the underlying ENaBL™ platform holds the potential to significantly broaden patient access to CAR-T therapies by offering a more cost-effective and logistically simpler treatment paradigm.[2][3] Future development may include expansion to other hematological malignancies and potentially autoimmune diseases.[2]

Conclusion

ESO-T01 is a pioneering in vivo CAR-T therapy candidate with a novel mechanism of action and a promising early clinical profile. By reprogramming T-cells directly within the patient, it has the potential to overcome some of the major hurdles associated with current ex vivo CAR-T therapies. The ongoing clinical trial will be crucial in further defining the safety and efficacy of this innovative approach for patients with multiple myeloma.

References

- 1. EsoBiotec Begins Clinical Trial of In Vivo BCMA CAR-T Candidate ESO-T01 for Multiple Myeloma | EsoBiotec [esobiotec.com]

- 2. EsoBiotec Doses First Patient in Investigator Initiated Trial of In Vivo BCMA CAR-T Candidate ESO-T01 for Multiple Myeloma | EsoBiotec [esobiotec.com]

- 3. cgtlive.com [cgtlive.com]

- 4. EsoBiotec to Present Preclinical Proof-of-Concept Data for Its Off-the-Shelf ENaBL In Vivo Cell Therapy Platform at the 28th Annual Meeting of the American Society of Gene and Cell Therapy - BioSpace [biospace.com]

- 5. ClinConnect | A Study of ESO-T01 in Treating Relapsed/ Refractory [clinconnect.io]

The Wnt/β-Catenin Signaling Pathway and Its Inhibition by UU-T01: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the canonical Wnt/β-catenin signaling pathway, a critical cellular cascade involved in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a known driver in various cancers, making it a significant target for therapeutic intervention. This document details the mechanism of the pathway and focuses on a specific small molecule inhibitor, UU-T01, which targets the crucial downstream protein-protein interaction between β-catenin and T-cell factor 4 (TCF4). Included are quantitative data for this compound, detailed experimental protocols for inhibitor characterization, and visualizations of the pathway and experimental workflows.

The Canonical Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is a highly regulated signal transduction cascade that controls gene expression. The central mediator of this pathway is β-catenin, a multifunctional protein whose cytoplasmic concentration is tightly controlled.

1.1. Pathway "Off" State (Absence of Wnt Ligand)

In the absence of a Wnt signal, cytoplasmic β-catenin is maintained at low levels through continuous degradation mediated by a "destruction complex". This complex is composed of the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases Casein Kinase 1α (CK1α) and Glycogen Synthase Kinase 3β (GSK3β). CK1α and GSK3β sequentially phosphorylate the N-terminus of β-catenin, creating a recognition site for the E3 ubiquitin ligase β-TrCP. This leads to the ubiquitination and subsequent proteasomal degradation of β-catenin. In the nucleus, T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors are bound to Wnt target genes, where they act as transcriptional repressors by recruiting co-repressors like Groucho.

1.2. Pathway "On" State (Presence of Wnt Ligand)

The binding of a Wnt ligand to its cell surface receptors, Frizzled (Fz) and LRP5/6, initiates the signaling cascade. This leads to the recruitment of the Dishevelled (Dvl) protein and the phosphorylation of LRP5/6. The activated receptor complex then sequesters the destruction complex at the plasma membrane, thereby inhibiting its function. As a result, β-catenin is no longer phosphorylated and degraded. It accumulates in the cytoplasm and subsequently translocates to the nucleus. In the nucleus, β-catenin displaces Groucho and binds to TCF/LEF transcription factors, acting as a co-activator to recruit other transcriptional machinery and initiate the expression of Wnt target genes, such as c-myc and cyclin D1, which promote cell proliferation.

This compound: A Small Molecule Inhibitor of the β-Catenin/TCF4 Interaction

The interaction between nuclear β-catenin and TCF4 is the final and critical step for the transcriptional activation of Wnt target genes. Disrupting this protein-protein interaction (PPI) is a promising strategy for downregulating the pathway in diseases where it is aberrantly active. This compound is a small molecule designed to inhibit this specific interaction.[1]

2.1. Mechanism of Action

This compound was developed using a hot spot-based bioisostere replacement strategy to mimic the carboxylic acid groups of TCF4 hot spot residues D16 and E17.[1] It directly binds to β-catenin in the groove that TCF4 would normally occupy, thus competitively inhibiting the formation of the β-catenin/TCF4 transcriptional complex.[1]

2.2. Quantitative Data for this compound

The binding and inhibitory activities of this compound have been quantified using various biophysical and biochemical assays.[1]

| Parameter | Method | Value | Target | Reference |

| KD (Dissociation Constant) | Isothermal Titration Calorimetry (ITC) | 531 nM | β-catenin | [1] |

| Ki (Inhibition Constant) | Fluorescence Polarization (FP) | 3.1 µM | β-catenin/TCF4 | [1] |

| Ki (Inhibition Constant) | AlphaScreen | 7.6 µM | β-catenin/TCF4 | [1] |

Experimental Protocols

The characterization of PPI inhibitors like this compound relies on a suite of biophysical and biochemical assays. Below are detailed methodologies for the key experiments cited.

3.1. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

-

Objective: To determine the dissociation constant (KD) of this compound binding to β-catenin.

-

Materials:

-

Purified human β-catenin (e.g., residues 138-686).

-

This compound compound.

-

ITC instrument (e.g., MicroCal ITC200).

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 200 mM NaCl, 5% DMSO). Ensure the buffer for the protein and the ligand are identical to minimize heats of dilution.

-

-

Protocol:

-

Prepare a 5-50 µM solution of β-catenin in the assay buffer. Degas the solution.

-

Prepare a 50-500 µM solution of this compound in the identical, degassed assay buffer (typically 10-fold more concentrated than the protein).

-

Load the β-catenin solution into the sample cell of the calorimeter (approx. 300 µL).

-

Load the this compound solution into the injection syringe (approx. 100 µL).

-

Set the experimental parameters: temperature at 25°C, stirring speed at 750 rpm.

-

Perform an initial injection of 0.4 µL to remove any air from the syringe tip, followed by a series of 1-2 µL injections of the this compound solution into the sample cell every 150 seconds.

-

Record the heat change after each injection.

-

As a control, perform a titration of this compound into the assay buffer alone to measure the heat of dilution.

-

Subtract the heat of dilution from the experimental data and fit the integrated heat data to a suitable binding model (e.g., one-site binding) to determine KD, n, and ΔH.

-

3.2. Fluorescence Polarization (FP) Assay

FP is a competitive binding assay used to measure the disruption of a PPI. It relies on the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger protein.

-

Objective: To determine the inhibition constant (Ki) of this compound for the β-catenin/TCF4 interaction.

-

Materials:

-

Purified human β-catenin.

-

Fluorescently labeled TCF4 peptide (e.g., FITC-labeled human TCF4 residues 7-51).

-

This compound compound at various concentrations.

-

FP-compatible microplates (e.g., black, 384-well).

-

Plate reader with FP capabilities.

-

Assay buffer (e.g., PBS with 0.01% Triton X-100).

-

-

Protocol:

-

Prepare a working solution of the FITC-TCF4 peptide (tracer) at a final concentration of ~2.5 nM in the assay buffer.

-

Prepare a working solution of β-catenin at a final concentration of ~10 nM in the assay buffer.

-

Prepare a serial dilution of this compound in assay buffer.

-

In the microplate wells, add the assay components in the following order:

-

Assay buffer

-

This compound solution (or DMSO for control)

-

β-catenin solution

-

FITC-TCF4 tracer solution

-

-

Include controls:

-

0% Inhibition (High Polarization): Tracer + β-catenin + DMSO.

-

100% Inhibition (Low Polarization): Tracer + DMSO.

-

-

Incubate the plate at room temperature for 1-3 hours, protected from light.

-

Measure the fluorescence polarization using the plate reader (Excitation: 485 nm, Emission: 535 nm).

-

Calculate the percentage of inhibition for each this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation, if the KD of the tracer-protein interaction is known.

-

3.3. AlphaScreen Assay

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another competitive binding assay that measures PPIs. It utilizes donor and acceptor beads that generate a signal only when brought into close proximity by a binding event.

-

Objective: To determine the inhibition constant (Ki) of this compound for the β-catenin/TCF4 interaction.

-

Materials:

-

His-tagged human β-catenin.

-

Biotinylated human TCF4 peptide.

-

Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.

-

This compound compound at various concentrations.

-

AlphaScreen-compatible microplates (e.g., white, opaque 384-well).

-

Plate reader with AlphaScreen detection capabilities.

-

Assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

-

-

Protocol:

-

Prepare a serial dilution of the this compound compound.

-

Add His-tagged β-catenin and biotinylated TCF4 peptide to the wells at low nanomolar concentrations.

-

Add the this compound dilutions to the wells and incubate for 30-60 minutes at room temperature.

-

In subdued light, add a mixture of Streptavidin-Donor beads and Ni-Chelate Acceptor beads to all wells.

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

Read the plate on an AlphaScreen-capable plate reader (Excitation: 680 nm, Emission: 520-620 nm).

-

Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.

-

Experimental Workflow for PPI Inhibitor Discovery

The discovery and characterization of a PPI inhibitor like this compound typically follows a multi-stage workflow, starting from a high-throughput screen and progressing to detailed biophysical and cellular validation.

References

The Therapeutic Potential of UU-T01: A Technical Guide to a Novel Wnt/β-Catenin Signaling Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

UU-T01 is a rationally designed small-molecule inhibitor that shows significant promise as a therapeutic agent by targeting the canonical Wnt/β-catenin signaling pathway. This pathway is aberrantly activated in numerous cancers, particularly colorectal cancer, making it a critical target for novel anti-cancer drug development. This compound acts by disrupting the crucial protein-protein interaction (PPI) between β-catenin and T-cell factor 4 (Tcf4), a downstream effector of the Wnt cascade. This disruption effectively curtails the transcription of various oncogenes, including c-myc and cyclin D1, which are pivotal in tumorigenesis. This technical guide provides an in-depth overview of the preclinical data on this compound, including its binding affinities, and detailed experimental protocols for the key assays used in its characterization.

Introduction

The Wnt/β-catenin signaling pathway is a highly conserved cascade that plays a fundamental role in embryonic development and adult tissue homeostasis. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its receptor, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it binds to Tcf/Lef transcription factors, displacing co-repressors and recruiting co-activators to initiate the transcription of target genes that drive cell proliferation and differentiation.

Dysregulation of this pathway, often through mutations in components of the destruction complex (e.g., APC) or in β-catenin itself, leads to the constitutive activation of Tcf4-mediated transcription, a hallmark of many cancers. This compound was developed through a rational, hot-spot-based drug design strategy to specifically inhibit the interaction between β-catenin and Tcf4, offering a targeted approach to silence this oncogenic signaling.

Mechanism of Action

This compound functions as a competitive inhibitor of the β-catenin/Tcf4 interaction. It was designed to mimic the binding of key Tcf4 hot-spot residues, specifically D16 and E17, to a positively charged pocket on the surface of β-catenin formed by residues K435 and K508. By occupying this binding site, this compound prevents the recruitment of Tcf4 to β-catenin, thereby inhibiting the formation of the active transcriptional complex. This targeted disruption has been shown to be highly selective for the β-catenin/Tcf4 interaction over other β-catenin PPIs, such as with E-cadherin and APC, which is a critical feature for minimizing off-target effects.[1]

Quantitative Preclinical Data

The binding affinity and inhibitory potency of this compound have been characterized using various biophysical and biochemical assays. The key quantitative data are summarized in the table below.

| Assay Type | Parameter | Value (µM) | Target Proteins |

| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd) | 0.531 | This compound and wild-type β-catenin |

| Fluorescence Polarization (FP) | Inhibitory Constant (Ki) | 3.14 | Disruption of β-catenin/Tcf4 interaction |

| AlphaScreen | Inhibitory Constant (Ki) | 7.60 | Disruption of β-catenin/Tcf4 interaction |

Table 1: Summary of Quantitative Binding and Inhibition Data for this compound.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Fluorescence Polarization (FP) Assay

This assay is used to determine the inhibitory constant (Ki) of this compound for the β-catenin/Tcf4 interaction.

Principle: A fluorescently labeled Tcf4 peptide is used as a probe. When unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger β-catenin protein, its tumbling slows, leading to an increase in fluorescence polarization. An inhibitor that disrupts this interaction will cause a decrease in polarization.

Protocol:

-

Reagents:

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM DTT, 1 mg/mL bovine gamma globulin (BGG), and 0.5 mg/mL 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS).

-

Human β-catenin (residues 138–686).

-

Fluorescein-labeled human Tcf4 peptide (residues 7-51).

-

This compound (or other test compounds) dissolved in DMSO.

-

-

Procedure:

-

Prepare a solution of β-catenin and the fluorescein-labeled Tcf4 peptide in the assay buffer. The concentrations should be optimized to achieve a significant polarization window.

-

Dispense the protein-peptide mixture into a black, low-flange, non-binding surface 384-well plate.

-

Add serial dilutions of this compound to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects the assay (typically ≤ 1%).

-

Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measure fluorescence polarization using a suitable plate reader with excitation and emission filters appropriate for fluorescein (e.g., 485 nm excitation, 535 nm emission).

-

-

Data Analysis:

-

The Ki value is calculated by fitting the data to the Morrison equation for tight-binding inhibitors or other appropriate models, depending on the inhibitor's potency relative to the protein concentrations used.

-

Isothermal Titration Calorimetry (ITC)

This technique directly measures the heat released or absorbed during the binding of this compound to β-catenin, allowing for the determination of the dissociation constant (Kd).

Principle: ITC measures the heat change that occurs when two molecules interact. A solution of the ligand (this compound) is titrated into a solution of the protein (β-catenin), and the heat of interaction is measured after each injection.

Protocol:

-

Reagents:

-

Dialysis Buffer: A suitable buffer in which both the protein and the compound are stable and soluble (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM TCEP). It is critical that the buffer used to dissolve the protein and the ligand is identical to minimize heats of dilution.

-

Purified human β-catenin (e.g., residues 138-686).

-

This compound dissolved in the final dialysis buffer.

-

-

Procedure:

-

Thoroughly dialyze the β-catenin protein against the chosen ITC buffer. Dissolve this compound in the final dialysate.

-

Degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.

-

Load the β-catenin solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.

-

Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.

-

Perform an initial small injection to account for any diffusion from the syringe tip, followed by a series of injections of the this compound solution into the β-catenin solution.

-

-

Data Analysis:

-

The raw data (heat change per injection) is integrated to obtain the heat of binding for each injection.

-

The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay also measures the disruption of the β-catenin/Tcf4 interaction.

Principle: Donor and Acceptor beads are coated with molecules that will bind to β-catenin and Tcf4, respectively. When β-catenin and Tcf4 interact, the beads are brought into close proximity. Excitation of the Donor bead results in the generation of singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal. An inhibitor will disrupt the protein-protein interaction, separating the beads and causing a decrease in the signal.

Protocol:

-

Reagents:

-

Assay Buffer: A buffer compatible with the AlphaScreen chemistry (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA).

-

N-terminally His6-tagged human β-catenin (residues 138–686).

-

C-terminally biotinylated human Tcf4 (residues 7–51).

-

Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.

-

This compound (or other test compounds) dissolved in DMSO.

-

-

Procedure:

-

In a 384-well plate, add the His6-tagged β-catenin and biotinylated Tcf4 in the assay buffer.

-

Add serial dilutions of this compound.

-

Incubate at room temperature to allow for the protein-protein interaction and inhibitor binding to reach equilibrium.

-

Add a mixture of Streptavidin Donor beads and Nickel Chelate Acceptor beads in the dark.

-

Incubate the plate in the dark for a specified time (e.g., 1-2 hours) to allow for bead-protein binding.

-

Read the plate on an AlphaScreen-capable plate reader.

-

-

Data Analysis:

-

The IC50 value is determined by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation.

-

Cell-Based Assays (General Workflow)

While specific detailed protocols for this compound in cell lines like HCT116 and SW480 are not extensively published, a general workflow for assessing its activity would be as follows:

Cell Growth Inhibition Assay (e.g., MTT or CellTiter-Glo):

-

Seed colon cancer cells (e.g., HCT116 or SW480) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).

-

Add the viability reagent (e.g., MTT or CellTiter-Glo) and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence to determine cell viability.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Luciferase Reporter Assay:

-

Transfect HCT116 cells with a Tcf/Lef-responsive luciferase reporter construct (e.g., TOPFlash). A control plasmid with mutated Tcf binding sites (FOPFlash) should be used in parallel.

-

After transfection, treat the cells with different concentrations of this compound.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Normalize the TOPFlash activity to the FOPFlash activity to determine the specific inhibition of Wnt/β-catenin signaling.

Visualizations

Wnt/β-Catenin Signaling Pathway and Point of Intervention for this compound

Wnt/β-catenin pathway and this compound's intervention point.

Experimental Workflow for Ki Determination using Fluorescence Polarization

Workflow for Fluorescence Polarization assay.

Conclusion

This compound represents a promising, rationally designed inhibitor of the Wnt/β-catenin signaling pathway. Its ability to selectively disrupt the β-catenin/Tcf4 protein-protein interaction provides a targeted approach for the treatment of cancers driven by aberrant Wnt signaling. The preclinical data demonstrate high-affinity binding and effective inhibition of this key interaction. The detailed experimental protocols provided in this guide are intended to facilitate further research and development of this compound and other similar targeted therapies. Future studies should focus on comprehensive in vivo efficacy and toxicity profiling to fully elucidate the therapeutic potential of this novel compound.

References

Methodological & Application

Application Notes and Protocols for UU-T01, a β-catenin/Tcf4 Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

UU-T01 is a selective small molecule inhibitor of the protein-protein interaction (PPI) between β-catenin and T-cell factor 4 (Tcf4).[1][2] This interaction is a critical downstream step in the canonical Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers. By directly binding to β-catenin, this compound prevents the formation of the β-catenin/Tcf4 complex, thereby inhibiting the transcription of Wnt target genes, such as c-myc and cyclin D1, that drive oncogenesis. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound and to investigate its mechanism of action.

Mechanism of Action

The canonical Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. In the "off" state, a destruction complex composed of Axin, adenomatous polyposis coli (APC), and glycogen synthase kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt ligand binding to Frizzled (FZD) receptors and LRP5/6 co-receptors, the destruction complex is inactivated. This leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin binds to TCF/LEF transcription factors, including Tcf4, to activate the transcription of target genes. This compound directly binds to β-catenin, physically blocking its interaction with Tcf4 and thereby inhibiting downstream gene transcription.[1][3]

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following table summarizes the reported in vitro binding and inhibitory activities of this compound.

| Parameter | Value | Assay Type | Reference |

| Ki | 3.14 µM | Fluorescence Polarization | [2] |

| Ki | 7.6 µM | AlphaScreen | [3] |

| KD | 531 nM | Isothermal Titration Calorimetry (ITC) | [3] |

Experimental Protocols

Fluorescence Polarization (FP) Assay for this compound Inhibition of β-catenin/Tcf4 Interaction

This protocol describes a competitive binding assay to determine the inhibitory activity of this compound on the β-catenin/Tcf4 interaction using fluorescence polarization.

Materials:

-

Recombinant human β-catenin (residues 138-686)

-

FITC-labeled human Tcf4 peptide (e.g., residues 7-51)

-

This compound

-

Assay Buffer: 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 2 mM KH2PO4, 100 µg/mL bovine gamma globulin, 0.01% Triton-X 100, pH 7.4

-

Black, non-binding 96-well or 384-well plates

-

Plate reader capable of measuring fluorescence polarization with excitation at 485 nm and emission at 535 nm.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the assay buffer.

-

Prepare solutions of β-catenin and FITC-Tcf4 in the assay buffer. The final concentrations in the assay will be approximately 10 nM for β-catenin and 2.5 nM for FITC-Tcf4.[1] Optimal concentrations should be determined empirically by performing saturation binding experiments.

-

-

Assay Procedure:

-

Add 50 µL of the β-catenin solution to each well of the microplate.

-

Add 25 µL of the this compound serial dilutions to the wells. For control wells, add 25 µL of assay buffer (for maximum polarization) or a known inhibitor (positive control).

-

Mix the plate gently and incubate for 30-60 minutes at room temperature.

-

Add 25 µL of the FITC-Tcf4 solution to all wells.

-

Seal the plate and incubate for 3 hours at room temperature on an orbital shaker to reach equilibrium.[1]

-

Measure the fluorescence polarization (mP) of each well using the plate reader.

-

-

Data Analysis:

-

Subtract the background mP values (wells with buffer only).

-

Normalize the data by setting the mP value of wells with β-catenin and FITC-Tcf4 (no inhibitor) as 0% inhibition and the mP value of wells with only FITC-Tcf4 as 100% inhibition.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Fluorescence Polarization assay workflow for this compound.

AlphaScreen Assay for this compound Inhibition of β-catenin/Tcf4 Interaction

This protocol outlines a homogeneous proximity-based assay to measure the inhibition of the β-catenin/Tcf4 interaction by this compound.

Materials:

-

N-terminally His6-tagged recombinant human β-catenin (residues 138-686)[2]

-

C-terminally biotinylated human Tcf4 peptide (e.g., residues 7-51)[2]

-

This compound

-

AlphaScreen Nickel Chelate Acceptor beads

-

AlphaScreen Streptavidin Donor beads

-

AlphaScreen Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 1.0 mg/ml BSA, and 0.05% CHAPS[4]

-

White, opaque 384-well microplates

-

Plate reader capable of AlphaScreen detection (excitation at 680 nm, emission at 520-620 nm).

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the AlphaScreen Assay Buffer.

-

Prepare solutions of His6-β-catenin and biotinylated-Tcf4 in the assay buffer. Optimal concentrations should be determined by cross-titration experiments, with starting concentrations around 20 nM for His6-β-catenin and 5 nM for biotinylated-Tcf4.[5]

-

Prepare a suspension of Acceptor and Donor beads in the assay buffer in the dark. The final concentration of beads in the assay is typically 10-20 µg/mL.[4][5]

-

-

Assay Procedure:

-

Add 5 µL of the this compound serial dilutions to the wells of the microplate. For control wells, add 5 µL of assay buffer (for maximum signal) or a known inhibitor (positive control).

-

Add 5 µL of the His6-β-catenin solution to all wells.

-

Add 5 µL of the biotinylated-Tcf4 solution to all wells.

-

Mix the plate gently and incubate for 60 minutes at room temperature.

-

Add 10 µL of the bead suspension to all wells in subdued light.

-

Seal the plate and incubate for 1-3 hours at room temperature in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

-

Data Analysis:

-

Subtract the background signal (wells with buffer only).

-

Normalize the data by setting the signal of wells with all reagents except the inhibitor as 0% inhibition and the signal of wells without His6-β-catenin as 100% inhibition.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: AlphaScreen assay workflow for this compound.

Conclusion

The provided protocols for Fluorescence Polarization and AlphaScreen assays offer robust and sensitive methods for the in vitro characterization of this compound as an inhibitor of the β-catenin/Tcf4 protein-protein interaction. These assays are suitable for determining the potency of this compound and can be adapted for high-throughput screening of other potential inhibitors of this critical oncogenic pathway. The detailed understanding of the Wnt/β-catenin signaling pathway and the mechanism of action of this compound will aid researchers in designing further experiments to explore its therapeutic potential.

References

- 1. Assay in Summary_ki [bdb99.ucsd.edu]

- 2. High-Throughput Selectivity Assays for Small-Molecule Inhibitors of β-Catenin/T-Cell Factor Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for UU-T01 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

A Comprehensive Guide to Utilizing UU-T01, a Selective β-Catenin/T-Cell Factor 4 (Tcf4) Interaction Inhibitor, in Cellular and Molecular Biology Research.

These application notes provide a detailed overview of this compound, a small molecule inhibitor, and its utility in cell culture for investigating the Wnt/β-catenin signaling pathway. The protocols outlined below are intended to guide researchers in effectively using this compound for various cellular assays.

Introduction to this compound and the Wnt/β-Catenin Signaling Pathway

This compound is a selective inhibitor of the protein-protein interaction between β-catenin and T-cell factor 4 (Tcf4).[1][2] This interaction is a critical downstream step in the canonical Wnt signaling pathway. In the absence of a Wnt signal, cytoplasmic β-catenin is targeted for degradation by a destruction complex. Upon Wnt stimulation, this complex is inactivated, leading to the accumulation and nuclear translocation of β-catenin.[3] In the nucleus, β-catenin binds to Tcf/Lef transcription factors, including Tcf4, to activate the transcription of Wnt target genes that are involved in a myriad of cellular processes such as proliferation, differentiation, and migration.[4]

Dysregulation of the Wnt/β-catenin pathway is implicated in numerous diseases, particularly in cancer, where mutations in pathway components can lead to the constitutive activation of Tcf4-mediated transcription.[5][6] this compound, by disrupting the β-catenin/Tcf4 interaction, offers a valuable tool to probe the function of this pathway and to investigate its therapeutic potential.

Quantitative Data Summary

While extensive quantitative data for this compound in various cell lines is still emerging in the public domain, the following table summarizes its known biochemical properties. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.

| Parameter | Value | Reference |

| Binding Affinity (KD) | 0.531 µM (for direct binding to β-catenin) | [1] |

| Inhibitory Constant (Ki) | 3.14 µM (for β-catenin/Tcf4 interaction) | [1][2] |

Signaling Pathway Diagram

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the point of intervention for this compound.

Figure 1. Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Wnt Reporter Assay

This protocol is designed to quantify the activity of the Wnt/β-catenin signaling pathway in response to this compound treatment using a Tcf/Lef-responsive luciferase reporter.

Materials:

-

Cells of interest (e.g., HEK293T, SW480, HCT116)

-

Tcf/Lef luciferase reporter plasmid (e.g., TOPFlash)

-

Control reporter plasmid (e.g., FOPFlash)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

This compound

-

Wnt3a conditioned medium (or recombinant Wnt3a)

-

Dual-luciferase reporter assay system

-

Luminometer

Experimental Workflow:

Figure 2. Workflow for the Wnt reporter assay.

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect cells with the Tcf/Lef reporter plasmid (e.g., TOPFlash) and a Renilla luciferase plasmid for normalization using a suitable transfection reagent. As a negative control, transfect a separate set of cells with a mutant Tcf/Lef reporter (e.g., FOPFlash).

-

Incubation: Incubate the cells for 24 hours post-transfection.

-

This compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

Wnt Stimulation: Stimulate the cells with Wnt3a conditioned medium or recombinant Wnt3a for 6-24 hours. For cell lines with constitutively active Wnt signaling (e.g., SW480), this step may be omitted.

-

Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized luciferase activity of this compound-treated cells to the vehicle-treated control.

Protocol 2: Cell Proliferation Assay

This protocol assesses the effect of this compound on the proliferation of cancer cell lines with aberrant Wnt/β-catenin signaling.

Materials:

-

Cancer cell lines (e.g., SW480, HCT116, HT29)

-

This compound

-

Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

96-well plates

-

Microplate reader

Experimental Workflow:

Figure 3. Workflow for the cell proliferation assay.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well).

-

Adherence: Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

-

Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM). Include a vehicle control.

-

Incubation: Incubate the plates for 24, 48, and 72 hours.

-

Assay: At each time point, add the cell proliferation reagent according to the manufacturer's instructions.

-

Measurement: Measure the absorbance or luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the results to determine the IC50 value.

Protocol 3: Co-Immunoprecipitation (Co-IP) of β-catenin and Tcf4

This protocol is used to demonstrate the disruption of the β-catenin-Tcf4 interaction by this compound.

Materials:

-

Cells with active Wnt signaling (e.g., SW480 or Wnt3a-stimulated HEK293T)

-

This compound

-

Co-IP Lysis/Wash Buffer

-

Antibody against β-catenin or Tcf4 for immunoprecipitation

-

Antibodies against β-catenin and Tcf4 for Western blotting

-

Protein A/G magnetic beads or agarose resin

-

SDS-PAGE and Western blotting reagents

Experimental Workflow:

Figure 4. Workflow for Co-Immunoprecipitation.

Procedure:

-

Cell Treatment: Treat cells with an effective concentration of this compound (determined from previous assays) or vehicle for a specified time (e.g., 4-24 hours).

-

Cell Lysis: Harvest and lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Pre-clear the cell lysates by incubating with Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against the "bait" protein (e.g., anti-β-catenin) overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the immune complexes.

-

Washing: Pellet the beads and wash them several times with Co-IP wash buffer to remove unbound proteins.

-

Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both the "bait" (e.g., β-catenin) and the potential interacting "prey" protein (e.g., Tcf4). A decrease in the co-immunoprecipitated protein in the this compound-treated sample compared to the vehicle control indicates disruption of the interaction.

Conclusion

This compound is a valuable research tool for studying the Wnt/β-catenin signaling pathway. By selectively inhibiting the interaction between β-catenin and Tcf4, it allows for the detailed investigation of the downstream consequences of this pathway's activation. The protocols provided here offer a framework for utilizing this compound in various cell-based assays to elucidate its effects on gene transcription, cell proliferation, and protein-protein interactions. As with any small molecule inhibitor, it is crucial for researchers to perform appropriate dose-response and time-course experiments to determine the optimal conditions for their specific experimental system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.org]

- 3. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 4. β-catenin inhibitors in cancer therapeutics: intricacies and way forward - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Gene Therapy Dosage in Mouse Models: A Case Study on ESO-T01

Disclaimer: Information regarding a specific compound designated "UU-T01" is not publicly available in the reviewed scientific literature. The following application notes and protocols are based on the publicly available preclinical data for ESO-T01 , an investigational in vivo CAR-T cell therapy, and are intended to serve as a comprehensive example for researchers working with similar therapeutic modalities.

Introduction

ESO-T01 is an investigational, systemically administered, "off-the-shelf" treatment that utilizes an immune-shielded lentiviral vector to reprogram T-lymphocytes within the body into Chimeric Antigen Receptor (CAR)-T cells targeting B-cell maturation antigen (BCMA).[1][2] This approach aims to provide the therapeutic benefits of CAR-T therapy without the need for ex vivo cell manufacturing and lymphodepleting chemotherapy.[1][2] Preclinical studies in humanized mouse models have been crucial in establishing proof-of-concept, demonstrating potent anti-tumor activity, and informing initial clinical trial dosing.[1]

These notes provide a detailed overview of the preclinical dosing strategy for a therapy like ESO-T01 in mouse models, including recommended dosages, administration protocols, and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of ESO-T01 in mouse models.

Table 1: Preclinical Dosage and Administration of ESO-T01 in Mouse Models

| Parameter | Details | Source |

| Compound | ESO-T01 (in vivo BCMA CAR-T cell therapy) | [1] |

| Vector Type | Immune-shielded, replication-deficient, self-inactivating lentiviral vector | [1][2] |

| Animal Model | Humanized mice | [1] |

| Administration Route | Intravenous (systemic) | [1] |

| Dosage | Single injection below 1x10⁶ Transducing Units (TU) | [2] |

| Frequency | Single dose | [1] |

Table 2: General Guidelines for Administration Volumes in Mice [3]

| Administration Route | Recommended Maximum Volume | Needle Gauge |

| Intravenous (IV) | < 0.2 mL | 27-30 G |

| Intraperitoneal (IP) | < 2-3 mL | 25-27 G |

| Subcutaneous (SC) | < 2-3 mL (divided sites) | 25-27 G |

| Oral (PO) | up to 10 mL/kg | 18-20 G (gavage) |

Experimental Protocols

In Vivo Efficacy Study in a Humanized Mouse Xenograft Model

This protocol outlines a typical experiment to evaluate the anti-tumor efficacy of a systemically delivered in vivo CAR-T therapy in a mouse model of multiple myeloma.

Objective: To assess the anti-tumor activity of a single intravenous dose of the therapeutic vector in humanized mice bearing tumors.

Materials:

-

Humanized mice (e.g., immunodeficient mice engrafted with human hematopoietic stem cells)

-

Human multiple myeloma cell line (BCMA-positive)

-

Therapeutic vector (e.g., ESO-T01)

-

Phosphate-Buffered Saline (PBS) or other appropriate vehicle control

-

Sterile syringes and needles (27-30 G)

-

Animal restraint device

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Culture and harvest human multiple myeloma cells.

-

Subcutaneously inject a defined number of tumor cells into the flank of each humanized mouse.

-

Monitor mice regularly for tumor growth.

-

-

Animal Randomization:

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

-

Dosing Preparation:

-

Thaw the therapeutic vector on ice.

-

Dilute the vector to the final desired concentration (e.g., <1x10⁶ TU in <0.2 mL) with sterile PBS.

-

-

Administration:

-

Warm the tail of the mouse under a heat lamp to dilate the lateral tail vein.

-

Place the mouse in a restraint device.

-

Administer a single intravenous injection of the prepared vector solution or vehicle control into the lateral tail vein.

-

-

Monitoring and Data Collection:

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor animal body weight and overall health status.

-

At the study endpoint, collect blood samples for analysis of CAR-T cell populations via flow cytometry.

-

Euthanize mice and collect tumors and other tissues for further analysis (e.g., histology, immunohistochemistry).

-

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of in vivo CAR-T cell therapy.

Experimental Workflow

Caption: Workflow for in vivo efficacy studies.

References

- 1. EsoBiotec Begins Clinical Trial of In Vivo BCMA CAR-T Candidate ESO-T01 for Multiple Myeloma | EsoBiotec [esobiotec.com]

- 2. EsoBiotec to Present Preclinical Proof-of-Concept Data for Its Off-the-Shelf ENaBL In Vivo Cell Therapy Platform at the 28th Annual Meeting of the American Society of Gene and Cell Therapy - BioSpace [biospace.com]

- 3. cea.unizar.es [cea.unizar.es]

Application Notes and Protocols for UU-T01

For Researchers, Scientists, and Drug Development Professionals

Introduction

UU-T01 is a selective small-molecule inhibitor of the β-Catenin/T-cell factor 4 (Tcf4) protein-protein interaction (PPI) with a Ki value of 3.14 µM.[1] It directly binds to β-catenin with a KD value of 0.531 µM.[1] By disrupting the β-catenin/Tcf4 complex, this compound effectively inhibits the canonical Wnt signaling pathway, which is aberrantly activated in numerous cancers, particularly colorectal cancer. These application notes provide detailed protocols for the solubilization, preparation, and handling of this compound for in vitro and in vivo studies.

Chemical Properties

| Property | Value |

| Molecular Weight | 230.23 g/mol |

| Formula | C10H10N6O |

| CAS Number | 1417162-83-4 |

| Appearance | Solid, Off-white to pink |

| Storage (Powder) | 3 years at -20°C |

| Storage (In Solvent) | 6 months at -80°C, 1 month at -20°C |

Solubility Data

This compound exhibits solubility in various solvent systems. For optimal results, it is recommended to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[1][2] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

| Solvent/System | Solubility | Concentration (mM) | Notes |

| DMSO | 100 mg/mL | 434.35 mM | Ultrasonic treatment may be needed.[1][2] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | 10.86 mM | Yields a clear solution.[1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | 10.86 mM | Yields a clear solution.[1] |

Experimental Protocols

Preparation of Stock Solutions

1. High-Concentration DMSO Stock (100 mg/mL):

-

Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, ultrasonic bath.

-

Protocol:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve a concentration of 100 mg/mL (e.g., for 10 mg of this compound, add 100 µL of DMSO).

-

Vortex the solution vigorously.

-

If necessary, place the tube in an ultrasonic bath for short intervals until the solid is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

-

2. Standard Stock Solutions (1 mM, 5 mM, 10 mM):

The following table provides the required volume of DMSO for preparing standard stock solutions from a given mass of this compound.

| Desired Concentration | Mass of this compound (1 mg) | Mass of this compound (5 mg) | Mass of this compound (10 mg) |

| 1 mM | 4.3435 mL | 21.7174 mL | 43.4348 mL |

| 5 mM | 0.8687 mL | 4.3435 mL | 8.6870 mL |

Preparation of In Vivo Formulation

This protocol provides a method for preparing a this compound formulation suitable for in vivo experiments, yielding a clear solution of at least 2.5 mg/mL.

-

Materials: this compound, DMSO, PEG300, Tween-80, Saline.

-

Protocol (for 1 mL final volume):

-

Prepare a 25 mg/mL stock solution of this compound in DMSO.

-

In a sterile tube, add 400 µL of PEG300.

-

Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is formed.

-

Add 450 µL of saline to bring the final volume to 1 mL.

-

The final concentration of this compound will be 2.5 mg/mL.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of action of this compound in the Wnt signaling pathway.

Caption: Experimental workflow for the preparation of this compound solutions.

References

Application of UU-T01 in Colorectal Cancer Research: Information Not Available

Despite a comprehensive search of publicly available scientific literature and research databases, no information was found regarding a compound designated "UU-T01" in the context of colorectal cancer research.

Therefore, we are unable to provide the requested detailed Application Notes and Protocols, including data presentation, experimental procedures, and visualizations of signaling pathways or experimental workflows related to this compound's application in this field.

It is possible that "this compound" is an internal compound designation not yet disclosed in public forums, a very recent discovery that has not been published, or a misidentification.

Researchers, scientists, and drug development professionals seeking information on novel therapeutics for colorectal cancer are encouraged to consult recent publications and clinical trial databases for validated and publicly disclosed compounds. Key areas of ongoing research in colorectal cancer therapeutics include targeting signaling pathways such as:

-

Wnt/β-catenin signaling pathway: A fundamental pathway in development that is aberrantly activated in the majority of colorectal cancers.

-

EGFR signaling pathway: Targeted by approved therapies, though resistance mechanisms are a key area of research.

-

MAPK signaling pathway: A downstream effector of EGFR and other receptor tyrosine kinases.

-

PI3K/AKT/mTOR pathway: Critical for cell growth, proliferation, and survival.

-

TGF-β signaling pathway: Plays a complex, context-dependent role in tumor progression.

-

Notch signaling pathway: Involved in cell fate decisions and stem cell maintenance.

For the most current and detailed information on specific drug candidates, it is recommended to refer to peer-reviewed scientific journals, presentations from major cancer research conferences, and official clinical trial registries.

Application Notes & Protocols for High-Throughput Screening Using UU-T01 as a Reference Compound

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing high-throughput screening (HTS) to identify and characterize small molecule inhibitors of the Wnt/β-catenin signaling pathway, using UU-T01 as a reference inhibitor.

Introduction to this compound

This compound is a novel small molecule inhibitor that specifically targets the protein-protein interaction (PPI) between β-catenin and T-cell factor 4 (Tcf4).[1] This interaction is a critical downstream step in the canonical Wnt/β-catenin signaling pathway.[1] Dysregulation and aberrant activation of this pathway are implicated in the development and progression of numerous cancers, particularly colorectal cancer.[1] By blocking the β-catenin/Tcf4 interaction, this compound effectively curtails the transcription of Wnt target genes, such as c-myc and cyclin D1, which are essential for tumor cell proliferation.[1] this compound demonstrates a potent inhibitory constant (Ki) and exhibits high selectivity against other PPIs involving β-catenin, such as with E-cadherin and APC.[1] These characteristics make this compound an excellent tool for studying Wnt/β-catenin signaling and a valuable reference compound in HTS campaigns aimed at discovering novel inhibitors of this pathway.

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a highly conserved signal transduction system that plays a crucial role in embryonic development and adult tissue homeostasis.[2][3] In the absence of a Wnt ligand, a "destruction complex" composed of APC, Axin, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[1][2] Upon binding of Wnt to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated.[3] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus.[2][4] In the nucleus, β-catenin binds to TCF/LEF transcription factors, displacing co-repressors and recruiting co-activators to initiate the transcription of target genes that drive cell proliferation.[4]

Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

High-Throughput Screening Protocols

The following protocols describe a primary biochemical screen to identify inhibitors of the β-catenin/Tcf4 interaction and a secondary cell-based assay to confirm their activity in a cellular environment.

Primary Screen: AlphaScreen for β-catenin/Tcf4 Interaction

This protocol utilizes AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology, a bead-based assay ideal for HTS of PPIs.

Principle: Two different bead types, Donor and Acceptor beads, are coated with molecules that will interact. When His-tagged β-catenin bound to Nickel Chelate (Ni-NTA) Donor beads is brought into close proximity with Biotinylated-Tcf4 bound to Streptavidin-coated Acceptor beads, a chemiluminescent signal is generated upon excitation. Small molecule inhibitors that disrupt this interaction will decrease the signal.

Experimental Protocol:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris pH 7.4, 100 mM NaCl, 0.1% BSA.

-

Recombinant Proteins: Prepare stock solutions of His-tagged β-catenin and Biotinylated-Tcf4 in Assay Buffer. The optimal concentration should be determined empirically through titration experiments but is typically in the low nanomolar range.

-

Compound Plates: Prepare 384-well compound plates with test compounds and this compound (as a positive control) serially diluted in DMSO. A typical screening concentration is 10 µM.[5]

-

Bead Slurry: Prepare a working solution of Ni-NTA Donor beads and Streptavidin Acceptor beads in Assay Buffer in amber tubes to protect from light.

-

-

Assay Procedure (384-well plate format):

-

Dispense 50 nL of compound solution from the compound plates into the assay plates.

-

Add 5 µL of a solution containing His-tagged β-catenin to each well.

-

Incubate for 15 minutes at room temperature.

-

Add 5 µL of a solution containing Biotinylated-Tcf4 to each well.

-

Incubate for 30 minutes at room temperature.

-

Add 10 µL of the bead slurry containing both Donor and Acceptor beads to each well.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

-

-

Data Analysis:

-

The signal from wells containing only DMSO serves as the maximum signal (100% interaction).

-

The signal from wells containing a saturating concentration of this compound serves as the minimum signal (0% interaction).

-

Calculate the percentage of inhibition for each test compound.

-

Hits are typically identified as compounds that cause inhibition greater than three standard deviations from the mean of the control wells.[5]

-

Confirm hits by generating dose-response curves to determine the IC50 value.

-

Caption: A typical workflow for a high-throughput screening campaign.

Secondary Screen: TOP/FOP Flash Reporter Assay

This cell-based assay confirms the activity of primary hits in a cellular context by measuring the transcriptional activity of TCF/LEF.

Principle: Cells are co-transfected with two reporter constructs: one containing multiple TCF/LEF binding sites upstream of a luciferase gene (TOP Flash) and a negative control with mutated binding sites (FOP Flash). Activation of the Wnt pathway leads to an increase in TOP Flash activity but not FOP Flash. Inhibitors will reduce the TOP/FOP ratio.

Experimental Protocol:

-

Cell Culture and Transfection:

-

Plate HEK293T or other suitable cells in a 96-well plate.

-

Co-transfect cells with TOP Flash and FOP Flash reporter plasmids.

-

Allow cells to express the reporters for 24 hours.

-

-

Assay Procedure:

-

Treat the transfected cells with Wnt3a conditioned media (or another Wnt pathway activator) to stimulate signaling.

-

Concurrently, add serial dilutions of hit compounds or this compound.

-

Incubate for 16-24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the TOP/FOP ratio for each well.

-

Normalize the data to the Wnt3a-stimulated control.

-

Generate dose-response curves and calculate the IC50 values for the active compounds.

-

Data Presentation

Quantitative data from primary and secondary screens should be organized for clear comparison.

| Compound ID | Primary Screen IC50 (µM) (AlphaScreen) | Secondary Screen IC50 (µM) (TOP/FOP) | Ki (µM)[1] | Selectivity vs. β-catenin/E-cadherin[1] | Selectivity vs. β-catenin/APC[1] |

| This compound | 5.2 | 8.1 | 3.14 | 28.9-fold | 44.7-fold |

| Hit Compound 1 | 2.8 | 5.5 | Not Determined | Not Determined | Not Determined |

| Hit Compound 2 | 10.5 | 25.3 | Not Determined | Not Determined | Not Determined |

| Negative Control | >100 | >100 | Not Determined | Not Determined | Not Determined |

Note: The IC50 values for Hit Compounds are hypothetical examples for illustrative purposes. Ki and selectivity data for this compound are from published literature.[1]

References

- 1. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 3. An update on Wnt signaling pathway in cancer - Zhang - Translational Cancer Research [tcr.amegroups.org]

- 4. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

Application Notes and Protocols for UU-T01 in Combination Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

UU-T01 is a novel small-molecule inhibitor that disrupts the Wnt/β-catenin signaling pathway by targeting the protein-protein interaction between β-catenin and T-cell factor 4 (TCF4).[1] The dysregulation of the Wnt/β-catenin pathway is a critical factor in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.[2][3][4][5] Preclinical evidence suggests that inhibiting this pathway can suppress tumor growth, induce apoptosis, and potentially overcome resistance to conventional cancer therapies.[2][3] These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic or additive effects of this compound in combination with other standard-of-care and emerging cancer drugs.

While specific preclinical data on this compound in combination therapies is not yet publicly available, the following protocols are based on established methodologies for evaluating Wnt pathway inhibitors in similar contexts.[2][4][6]

Mechanism of Action: Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling cascade is crucial for embryonic development and adult tissue homeostasis. In the absence of a Wnt ligand, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it binds to TCF/LEF transcription factors to activate the expression of target genes involved in cell proliferation, survival, and differentiation. In many cancers, mutations in pathway components lead to the constitutive activation of this pathway. This compound directly inhibits the final transcriptional activation step by preventing the binding of β-catenin to TCF4.[1]

Rationale for Combination Therapy

The rationale for combining this compound with other anticancer agents is to achieve synergistic or additive effects through complementary mechanisms of action, potentially leading to enhanced tumor cell killing, delayed onset of drug resistance, and reduced therapeutic doses to minimize toxicity.

-

Chemotherapy: Many chemotherapeutic agents induce DNA damage and cell cycle arrest. The Wnt/β-catenin pathway is implicated in cell cycle regulation and DNA damage repair. Combining this compound with chemotherapy could prevent cancer cells from repairing the damage induced by chemotherapy, leading to increased apoptosis.[2]

-

Targeted Therapy: Other signaling pathways, such as the MAPK and PI3K/Akt pathways, often exhibit crosstalk with the Wnt/β-catenin pathway. Dual targeting of these interconnected pathways can result in a more potent anti-tumor response.

-

Immunotherapy: Emerging evidence suggests a role for the Wnt/β-catenin pathway in creating an immunosuppressive tumor microenvironment by excluding T-cell infiltration.[6] Inhibition of this pathway with this compound may sensitize tumors to immune checkpoint inhibitors.[2][4][6]

Quantitative Data Summary

Currently, there is no publicly available quantitative data from preclinical studies evaluating this compound in combination with other cancer drugs. The table below is a template for summarizing such data once it becomes available.

| Combination | Cell Line | Assay | This compound IC50 (µM) | Partner Drug IC50 (µM) | Combination Index (CI) | Effect | Reference |

| This compound + [Chemotherapy] | e.g., SW480 | Cell Viability | Data unavailable | Data unavailable | Data unavailable | Synergistic/Additive/Antagonistic | Future Study |

| This compound + [Targeted Drug] | e.g., HCT116 | Apoptosis | Data unavailable | Data unavailable | Data unavailable | Synergistic/Additive/Antagonistic | Future Study |

| This compound + [Immunotherapy] | Co-culture model | Cytotoxicity | Data unavailable | Data unavailable | Data unavailable | Synergistic/Additive/Antagonistic | Future Study |

Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

The following are detailed, generalized protocols for assessing the efficacy of this compound in combination with other cancer drugs.

Protocol 1: In Vitro Cell Viability Assay to Determine Synergy

This protocol outlines the use of a colorimetric assay (e.g., MTT or MTS) to assess the effect of this compound in combination with another drug on the viability of cancer cell lines with known Wnt pathway activation (e.g., SW480, HCT116).

Materials:

-

Cancer cell line with active Wnt signaling (e.g., SW480, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound (stock solution in DMSO)

-

Combination partner drug (stock solution in appropriate solvent)

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

-

Prepare serial dilutions of this compound and the partner drug, both alone and in combination (either at a constant ratio or as a matrix).

-